molecular formula C25H24N4OS2 B11270283 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11270283
M. Wt: 460.6 g/mol
InChI Key: BEGWVSVAZAJNOQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, characterized by a fused bicyclic system combining thiophene, triazole, and pyrimidine rings. The substituents at the 4- and 1-positions—4-isopropylbenzyl and (2-methylbenzyl)thio groups—play critical roles in modulating its physicochemical and biological properties. These structural features enhance lipophilicity and target binding affinity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity .

Properties

Molecular Formula

C25H24N4OS2

Molecular Weight

460.6 g/mol

IUPAC Name

12-[(2-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C25H24N4OS2/c1-16(2)19-10-8-18(9-11-19)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-20-7-5-4-6-17(20)3/h4-13,16H,14-15H2,1-3H3

InChI Key

BEGWVSVAZAJNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thieno and triazole derivatives.

    Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.

    Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, thiol derivatives, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure is shared with several derivatives, differing primarily in substituents. Key analogues include:

Compound Name Substituents (Position) Core Structure Key Properties/Activities
1-isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one 1-isopropyl, 4-(4-methylphenyl) Tetrahydrothieno-triazolopyrimidine Promising kinase inhibition activity
4-butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 1-propyl-piperazinyl-pyrimidine Thieno-triazolopyrimidine Enhanced solubility via polar piperazine
4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-ethylbenzyl, 1-(3-methylbenzyl)thio Thieno-triazolopyrimidine Improved metabolic stability
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate 3-ethylcarboxylate, 1-(4-tolyl) Thieno-triazolopyrimidine with carboxylate Potential prodrug functionality

Key Observations :

  • Bioactivity : Analogues with tetrahydro modifications (e.g., ) show reduced conformational flexibility but retain kinase inhibition, suggesting the fused bicyclic system is critical for target engagement.
  • Solubility : Piperazinyl-propyl substituents (e.g., ) introduce hydrogen-bonding motifs, improving aqueous solubility compared to alkyl/aryl groups.
Pharmacokinetic and Stability Profiles
  • Metabolic Stability : The isopropylbenzyl group in the target compound likely slows oxidative metabolism compared to ethyl or methyl analogues .
  • Plasma Protein Binding : High lipophilicity may increase plasma protein binding, reducing free drug concentration relative to polar derivatives like .

Biological Activity

The compound 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a member of a class of fused polyheterocycles known for their diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth examination of its biological activity, synthesis, and potential applications.

  • Molecular Formula : C25H24N4OS2
  • Molecular Weight : 460.6 g/mol
  • CAS Number : 1223924-77-3

The compound features a complex structure that includes thieno and triazole moieties, which are vital for its biological activity. The arrangement of substituents significantly influences its pharmacological properties.

Synthesis

The synthesis typically involves several key steps that leverage various chemical reactions to achieve the desired molecular structure. The synthesis pathway may include:

  • Formation of Thieno[2,3-e][1,2,4]triazole : Initial cyclization reactions involving thiosemicarbazides and aromatic aldehydes.
  • Substitution Reactions : Introduction of isopropyl and methylbenzyl groups through nucleophilic substitutions.
  • Purification Techniques : Utilization of chromatography methods to isolate the final product with high purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds in this class have shown efficacy against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Targeting specific pathways that regulate cell growth and division.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Other Biological Activities

Besides anticancer properties, derivatives of this compound have been investigated for:

  • Antimicrobial Activity : Some studies suggest effectiveness against both bacterial and fungal strains .
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has also been noted.

Study on Anticancer Efficacy

A significant study evaluated the anticancer activity of a related compound against various cancer cell lines. The results demonstrated that:

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3

These findings suggest that modifications in the structure can lead to enhanced biological activity .

Antimicrobial Screening

Another research effort focused on the antimicrobial properties of similar thiazole derivatives revealed:

CompoundBacterial StrainActivity Level
Compound CE. coliModerate
Compound DS. aureusHigh

This highlights the versatility of compounds within this chemical class .

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